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Compound of Interest

Compound Name: Ikarisoside F

Cat. No.: B1139304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of the natural flavonoids

Icariin and its metabolite Icariside II, against their synthetic analogues. Due to a paucity of

research on Ikarisoside F, this guide focuses on its more extensively studied parent

compounds from the genus Epimedium. The data presented herein is intended to serve as a

valuable resource for researchers engaged in the discovery and development of novel

therapeutics based on these promising natural products.

Data Presentation: Quantitative Efficacy
Comparison
The following tables summarize the quantitative data on the efficacy of Icariin, Icariside II, and

their synthetic analogues in key biological assays.

Table 1: Phosphodiesterase 5 (PDE5) Inhibition
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Compound IC50 (µM) Source

Icariin 1-6 [1]

Icariin 0.432 [2]

Icariside II ~50% of Sildenafil's activity [2]

Synthetic Analogue:

3,7-bis(2-hydroxyethyl)icaritin 0.075 [2][3]

Synthetic Analogue 3 0.083 ± 0.010 [1]

Synthetic Analogue 5
12-fold improvement over

Icariin
[1]

Sildenafil (Viagra®) 0.001-0.009 [1]

Table 2: Anticancer Activity (IC50 Values)

Compound Cell Line IC50 (µg/mL) Duration (h) Source

Icariin B16 melanoma 84.3 72 [4]

Icariside II HeLa 10 µM Not Specified [5]

5-Fluorouracil

(Chemotherapy)
HeLa 31.1 µM Not Specified [5]

Key Signaling Pathways
The biological activities of Icariin and Icariside II are mediated through the modulation of

several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the

involvement of the NF-κB and PI3K/Akt pathways in their anti-inflammatory and anticancer

effects, respectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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